molecular formula C10H10OS2 B7865403 3-Methyl-2-thienyl-(3-thienyl)methanol

3-Methyl-2-thienyl-(3-thienyl)methanol

Cat. No.: B7865403
M. Wt: 210.3 g/mol
InChI Key: YKBHTIHTLYVHGZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-thienyl-(3-thienyl)methanol typically involves the reaction of 3-methyl-2-thiophenemethanol with 3-thiophenemethanol under specific conditions. One common method includes the use of a base such as sodium methoxide (NaOMe) in dry methanol (MeOH) as a solvent, followed by refluxing .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are some of the typical methods used for producing thiophene-based compounds .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-thienyl-(3-thienyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-2-thienyl-(3-thienyl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-thienyl-(3-thienyl)methanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For instance, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-thienyl-(3-thienyl)methanol is unique due to its dual thiophene rings and the presence of a hydroxymethyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(3-methylthiophen-2-yl)-thiophen-3-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10OS2/c1-7-2-5-13-10(7)9(11)8-3-4-12-6-8/h2-6,9,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBHTIHTLYVHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(C2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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